Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of organic azides and terminal alkynes for the construction of 1,2,3-triazoles, as seen in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . The base-mediated reactions are tolerant of various substituents, suggesting that a similar approach might be applicable for synthesizing the compound of interest, with modifications to incorporate the thiophene and thioacetamide functionalities.
Molecular Structure Analysis
Crystal structure analysis is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intermolecular hydrogen bonding . This suggests that a similar analysis could be performed on the compound of interest to elucidate its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups. For example, the presence of a carboxyl group in the molecule can offer various transformation possibilities, as seen in the synthesis of related compounds . The thioacetamide group in the compound of interest may also undergo specific reactions, such as hydrolysis or nucleophilic substitution, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and functional groups. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that the compound exhibits novel fluorescence . This suggests that the compound of interest might also display unique optical properties due to the presence of the thiophene ring and substituted phenyl groups.
Scientific Research Applications
Bridged-Ring Nitrogen Compounds Synthesis
Research on bridged-ring nitrogen compounds has led to the synthesis of derivatives as conformationally restricted dopamine analogues. These compounds, including ones similar to Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate, are explored for their potential in neurological studies due to their structural similarity to dopamine and other neurotransmitters (Gentles et al., 1991).
Crystal and Molecular Structure Studies
The crystal and molecular structures of similar compounds have been extensively studied to understand their properties and potential applications. For instance, compounds like Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been examined using single crystal X-ray diffraction, which aids in understanding their reactivity and potential as building blocks in synthetic chemistry (Kaur et al., 2012).
Corrosion Inhibition Studies
Functionalized tetrahydropyridines, structurally related to the compound , have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies contribute to the field of materials science by providing insights into protective coatings and long-term preservation of metals (Haque et al., 2018).
Synthesis of 3-Aminothiophene Derivatives
Research has been conducted on the synthesis of poly-substituted 3-aminothiophenes, demonstrating the versatility of thiophene derivatives in organic synthesis. These compounds, including variations of Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate, are valuable for their diverse applications in drug development and materials science (Chavan et al., 2016).
properties
IUPAC Name |
ethyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-3-27-22(25)21-18(13-19(29-21)15-7-5-4-6-8-15)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPPGCZUOZFHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate |
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